1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
1-ethyl-5-(4-methoxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-3-14-10(11-12-13-14)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUUPZJPKYEJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of 4-Methoxybenzonitrile and Sodium Azide Followed by Alkylation
The most direct route involves a [2+3] cycloaddition between 4-methoxybenzonitrile and sodium azide under acidic conditions, yielding 5-(4-methoxyphenyl)-1H-tetrazole. This intermediate is subsequently alkylated at the 1-position using ethyl bromide in the presence of a strong base such as sodium hydride (NaH).
Reaction Conditions:
- Cycloaddition: 4-Methoxybenzonitrile (1.0 equiv), sodium azide (1.2 equiv), and ammonium chloride (cat.) in DMF at 100°C for 24 hours.
- Alkylation: 5-(4-Methoxyphenyl)-1H-tetrazole (1.0 equiv), ethyl bromide (1.5 equiv), NaH (2.0 equiv) in THF at 0°C to room temperature for 12 hours.
Yield: The cycloaddition step affords the 1H-tetrazole intermediate in 65–75% yield, while alkylation achieves 50–60% yield due to competing N2 and N3 alkylation.
Mechanistic Insight: The cycloaddition proceeds via protonation of the nitrile, followed by azide attack to form the tetrazole ring. Alkylation occurs preferentially at the N1 position due to its higher acidity compared to other nitrogen atoms.
One-Pot Multicomponent Reaction Using Ethylamine and Triethyl Orthoformate
Adapting methodologies from De Gruyter, a one-pot synthesis combines ethylamine, triethyl orthoformate, sodium azide, and 4-methoxybenzaldehyde in dimethyl sulfoxide (DMSO) with tributylmethylammonium chloride (TBMAC) as a catalyst.
Reaction Conditions:
- Ethylamine (1.2 equiv), triethyl orthoformate (1.5 equiv), sodium azide (1.2 equiv), 4-methoxybenzaldehyde (1.0 equiv), TBMAC (2 mol%) in DMSO at 80°C for 18 hours.
Yield: 40–50%, with challenges in regiocontrol and byproduct formation from competing imine intermediates.
Limitations: The 4-methoxyphenyl group incorporation at the 5-position remains inconsistent, necessitating further optimization.
Alkylation of Pre-Formed 5-Aryl-1H-Tetrazoles
Building on protocols from Sci-Hub, pre-synthesized 5-(4-methoxyphenyl)-1H-tetrazole undergoes alkylation using ethyl iodide in the presence of a zinc pivalate catalyst.
Reaction Conditions:
- 5-(4-Methoxyphenyl)-1H-tetrazole (1.0 equiv), ethyl iodide (1.2 equiv), Zn(OPiv)₂ (10 mol%), and Cu(OTf)₂ (5 mol%) in THF at 60°C for 6 hours.
Yield: 70–75%, with enhanced regioselectivity attributed to the zinc-mediated activation of the tetrazole.
Advantages: This method minimizes side reactions and improves scalability compared to traditional alkylation.
Organometallic Coupling Approaches
A novel strategy involves the preparation of (1H-tetrazol-5-yl)zinc pivalates followed by coupling with ethylmagnesium bromide.
Reaction Conditions:
- 5-(4-Methoxyphenyl)-1H-tetrazole (1.0 equiv), TMPZnOPiv (2.0 equiv) in THF at 0°C, followed by addition of ethylmagnesium bromide (1.5 equiv) and Cu(OTf)₂ (10 mol%).
Yield: 55–60%, with challenges in handling moisture-sensitive intermediates.
Experimental Procedures and Optimization
Cycloaddition-Alkylation Protocol
Step 1: Synthesis of 5-(4-Methoxyphenyl)-1H-tetrazole
A mixture of 4-methoxybenzonitrile (5.0 g, 33.5 mmol), sodium azide (2.6 g, 40.2 mmol), and ammonium chloride (0.5 g) in DMF (50 mL) was stirred at 100°C for 24 hours. The reaction was quenched with ice water, and the precipitate was filtered and recrystallized from ethanol to yield 4.1 g (68%) of a white solid.
Step 2: N1-Ethylation
NaH (0.8 g, 20 mmol) was added to a solution of 5-(4-methoxyphenyl)-1H-tetrazole (3.0 g, 14.3 mmol) in THF (30 mL) at 0°C. After 30 minutes, ethyl bromide (1.7 mL, 21.5 mmol) was added dropwise, and the mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was purified via column chromatography (EtOAc/hexane, 1:3) to yield 1.9 g (55%) of the title compound.
Spectroscopic Characterization
1H-NMR (400 MHz, CDCl₃):
δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.96 (d, J = 8.8 Hz, 2H, Ar-H), 4.45 (q, J = 7.2 Hz, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 1.52 (t, J = 7.2 Hz, 3H, CH₃).
IR (KBr):
νmax 3120 (N-H), 1602 (C=N), 1248 (C-O), 1034 cm⁻¹ (C-N).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Cycloaddition-Alkylation | 55 | Moderate | High |
| One-Pot Multicomponent | 45 | Low | Moderate |
| Zinc-Mediated Alkylation | 75 | High | Moderate |
| Organometallic Coupling | 60 | High | Low |
Chemical Reactions Analysis
1-Ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the tetrazole ring or the methoxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer activities.
Medicine: Research has indicated that derivatives of this compound may have therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors.
Industry: It can be used in the development of agrochemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Substituents at the 1-position significantly influence melting points (mp) and solubility. For example:
- 1-Phenyl-1H-tetrazole (4a) : Yellow crystals, mp 64–65°C .
- 1-(2-Furanylmethyl)-1H-tetrazole (4f) : Colorless crystals, mp 85–86°C .
- 1-(4-Chlorophenyl)-5-methyl-1H-tetrazole : mp 153–155°C .
Alkyl substituents (e.g., ethyl) typically reduce melting points compared to aryl groups due to decreased crystal lattice energy. For instance, 1-(2-furanylmethyl)-tetrazole (4f) has a lower mp than aryl-substituted analogs, suggesting that 1-ethyl-5-(4-methoxyphenyl)-tetrazole may exhibit a mp below 150°C, though experimental validation is required.
Comparison with 5-Substituted Tetrazoles
Role of the 4-Methoxyphenyl Group
The 5-(4-methoxyphenyl) group is electron-rich, enhancing π-π interactions and solubility in polar solvents. Key analogs include:
- 5-(4-Methoxyphenyl)-1H-tetrazole (2a/2b) : Conflicting mp data (231–232°C in vs. 156–157°C in ), possibly due to polymorphic variations or synthetic conditions .
- 5-(4-Hydroxyphenyl)tetrazole (LTz-1) : Used in dye-sensitized solar cells, highlighting the electronic influence of para-substituents .
Data Tables: Key Tetrazole Derivatives
Reactivity and Stability
- Thermal Stability : Higher mp in 5-aryl-tetrazoles (e.g., 267°C for 5-bromo derivative) suggests greater stability than alkyl-substituted variants .
Biological Activity
1-Ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound belonging to the tetrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and specific applications in medicinal chemistry.
The synthesis of this compound typically involves the cyclization of 4-methoxyphenylhydrazine with ethyl isocyanate in the presence of sodium azide. The reaction is often conducted in dimethylformamide (DMF) under elevated temperatures to facilitate the formation of the tetrazole ring.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O |
| Molecular Weight | 204.23 g/mol |
| CAS Number | 1707375-96-9 |
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, a study evaluated a series of pyrazoline derivatives that included tetrazole structures. Compound 13a demonstrated an IC₅₀ value of 0.86 μM against Entamoeba histolytica, outperforming metronidazole, a standard treatment for protozoal infections . This suggests that this compound may possess similar or enhanced antiamoebic properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets within pathogenic organisms. The mechanism may involve:
- Disruption of Cell Membranes : The tetrazole ring can integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : It may inhibit critical enzymes necessary for the survival and replication of microorganisms.
Case Studies and Research Findings
Several studies have highlighted the efficacy of tetrazole derivatives in various biological contexts:
- In Vitro Evaluation : A study reported that compounds derived from tetrazoles exhibited significant antiamoebic activity with minimal cytotoxicity in human cell lines. The safety index for compound 13a was calculated to be greater than 116.28, indicating a favorable therapeutic window .
- Comparative Analysis : When compared with other similar compounds such as 1-methyl-5-(4-methoxyphenyl)-1H-tetrazole and 5-(4-methoxyphenyl)-1H-tetrazole, the presence of the ethyl group in 1-ethyl-5-(4-methoxyphenyl)-1H-tetrazole appears to enhance solubility and biological activity.
Q & A
Q. What are the standard synthetic routes for preparing 1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole, and how is purity ensured?
Methodological Answer: The synthesis typically involves cyclization of a nitrile precursor with sodium azide in the presence of a catalyst. For example, substituted tetrazoles are synthesized via reactions between amines, triethyl orthoformate, and sodium azide in dimethyl sulfoxide (DMSO) with tributylmethylammonium chloride as a catalyst (yields >75%) . Purity is confirmed via recrystallization (e.g., ethyl acetate) and analytical techniques such as:
- 1H/13C NMR : Signals for methoxy (δ ~3.8 ppm, singlet) and ethyl groups (δ ~1.3–4.3 ppm, triplet/multiplet) .
- IR Spectroscopy : Peaks for tetrazole ring (1596–1570 cm⁻¹) and C–H stretching (2985 cm⁻¹) .
- Elemental Analysis : Confirmation of C, H, N content (e.g., ±0.3% deviation) .
Q. How can spectroscopic data resolve structural ambiguities in substituted tetrazoles?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assigns coupling between protons (e.g., ethyl group protons) and correlates carbons with attached protons .
- X-ray Crystallography : Resolves regiochemistry (e.g., 1- vs. 2-substitution) and confirms bond lengths (tetrazole ring: ~1.30–1.35 Å for N–N bonds) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 1-ethyl-5-(4-methoxyphenyl)-1H-tetrazole in transition metal-catalyzed denitrogenative annulation?
Methodological Answer: Under Ir or Fe catalysis, the tetrazole undergoes denitrogenation to generate a metal-nitrene intermediate, which participates in:
- C–H Insertion : For intramolecular amination (e.g., primary/secondary C–H bonds) via radical pathways .
- Cycloaddition : With alkynes/alkenes to form N-heterocycles (e.g., α-carbolines) through nitrene transfer .
Experimental Design : - Use EPR Spectroscopy to detect radical intermediates.
- DFT Calculations : Map energy profiles for nitrene formation (e.g., activation barriers for N₂ extrusion) .
Q. How can computational methods predict and optimize the biological activity of this tetrazole derivative?
Methodological Answer:
- Molecular Docking : Screen against targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize compounds with binding energies < −7.0 kcal/mol .
- QSAR Models : Correlate substituent effects (e.g., methoxy group electron-donating capacity) with antimicrobial IC₅₀ values .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and aqueous solubility for pharmacokinetics .
Q. What strategies address contradictions in reported reaction yields for tetrazole-based heterocycle synthesis?
Methodological Answer:
- Control Experiments : Vary catalysts (e.g., Cu(I) vs. Co(III)) and solvents (DMSO vs. DMF) to identify optimal conditions .
- In Situ Monitoring : Use Raman Spectroscopy to track azide consumption (peak at ~2100 cm⁻¹) .
- Statistical Analysis : Apply Design of Experiments (DoE) to evaluate factors (temperature, stoichiometry) via ANOVA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
